molecular formula C10H10BrClN2O B1415792 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one CAS No. 2000404-54-4

3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one

Cat. No.: B1415792
CAS No.: 2000404-54-4
M. Wt: 289.55 g/mol
InChI Key: LBNVITQGHXAYGV-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one is a specialized chemical scaffold designed for medicinal chemistry and neuroscience research. This compound features a pyrrolidin-2-one core, a saturated heterocycle recognized for its three-dimensional coverage and its prevalence in bioactive molecules targeting the central nervous system (CNS) . The scaffold's versatility allows it to efficiently explore pharmacophore space, making it a valuable template for developing novel therapeutic agents . This particular derivative is of significant interest in early-stage drug discovery for neurological disorders. The structural framework of pyrrolidin-2-one hybrids has been demonstrated to exhibit potent and broad-spectrum antiseizure activity in key preclinical models, as well as robust antinociceptive properties in models of neuropathic pain . Research into lead compounds with this core structure suggests a multimodal mechanism of action, which may include antagonism of TRPV1 channels and inhibition of voltage-gated sodium channels, contributing to its efficacy in models of epilepsy and pain . The incorporation of halogen substituents (bromo and chloro) on the phenyl ring is a common strategy in lead optimization, as halogens can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile by modifying electronic properties and lipophilicity . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or as a precursor for synthesizing more complex molecular hybrids. Its design supports the investigation of new candidates for the treatment of conditions such as drug-resistant epilepsy and neuropathic pain . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-3-7(12)5-8(4-6)14-2-1-9(13)10(14)15/h3-5,9H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNVITQGHXAYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 3-bromo-5-chloroaniline with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of different products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol

  • 1-(4-amino-3-bromo-5-chlorophenyl)-2-(ethylamino)ethanol

Uniqueness: 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrrolidinone derivative features an amino group, a bromo substituent, and a chloro substituent on the phenyl ring, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the amino group enhances its ability to form hydrogen bonds with biological macromolecules, potentially increasing its binding affinity to target proteins and enzymes. The halogen substituents (bromo and chloro) are known to modulate the compound's lipophilicity and electronic properties, which can affect its bioactivity and selectivity for specific receptors or enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including compounds similar to this compound. For instance, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cells. In vitro assays often utilize the MTT assay to evaluate cell viability post-treatment, comparing the efficacy of these compounds against standard chemotherapeutic agents like cisplatin.

CompoundCell LineIC50 (µM)Observations
This compoundA549TBDPotential cytotoxic activity observed
CisplatinA54910Standard reference for comparison

Antimicrobial Activity

The antimicrobial properties of pyrrolidinone compounds have also been investigated. Compounds with similar structures have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Cytotoxicity Assay : In a study assessing various pyrrolidinone derivatives, this compound was evaluated for its cytotoxic effects on A549 cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial activity against Gram-positive bacteria. The compound exhibited significant inhibition against resistant strains, aligning with findings from related pyrrolidinone studies that emphasize the role of halogen substituents in enhancing bioactivity.

Comparative Analysis

The biological activity of this compound can be compared with other pyrrolidine derivatives:

CompoundStructureAnticancer ActivityAntimicrobial Activity
This compoundPyrrolidinone with bromo and chloro substituentsModerate (TBD)Significant
5-Oxopyrrolidine DerivativeDifferent substituentsHigh (A549 IC50: 22 µM)Moderate
Pyrrolidine AlkaloidsVarious structuresLow to ModerateVariable

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one, and how can reaction conditions be optimized?

Synthetic routes typically involve cyclization or substitution reactions to introduce the halogenated aryl group. For example:

  • Step 1 : Start with a pyrrolidin-2-one scaffold and introduce the 3-bromo-5-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 2 : Install the amino group at position 3 through reductive amination or protection/deprotection strategies.
  • Optimization : Adjust catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (60–100°C for cyclization). Monitor by TLC or HPLC .

Q. What analytical techniques are most effective for characterizing structural purity?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and stereochemistry.
  • XRD : Single-crystal X-ray diffraction (as in ) resolves absolute configuration and intermolecular interactions.
  • HPLC/LC-MS : Quantify purity (>97%) and detect byproducts .

Q. What safety precautions are necessary during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (refer to SDS guidelines in ).

Advanced Research Questions

Q. How can computational methods predict reactivity or stability?

  • Molecular Modeling : Use software like MOE () to simulate electron density maps or predict nucleophilic/electrophilic sites.
  • Degradation Pathways : DFT calculations model hydrolysis or photodegradation, focusing on the aryl-halogen bonds’ susceptibility .

Q. How to resolve contradictions in spectroscopic data?

  • Case Example : If XRD shows a planar pyrrolidinone ring but NMR suggests puckering, consider dynamic effects (e.g., ring inversion in solution) or polymorphism. Validate via variable-temperature NMR or additional crystal structures .

Q. How does the 3-bromo-5-chlorophenyl substituent influence solid-state interactions?

  • Halogen Bonding : Br and Cl atoms engage in non-covalent interactions (C–X⋯N/O), affecting crystal packing. Analyze XRD data (e.g., ’s monoclinic system with β = 91.088°) to map contact distances (<3.5 Å) .

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates.
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for cross-coupling efficiency (yield >80% in ) .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed values (e.g., ACD/Labs) to confirm assignments.
  • Crystallography : Submit structures to the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one

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